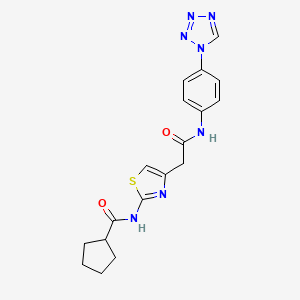

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Description

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a thiazole core linked to a cyclopentanecarboxamide moiety and a tetrazole-substituted phenyl group. The cyclopentane ring introduces conformational rigidity, which may optimize binding to biological targets.

Properties

IUPAC Name |

N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2S/c26-16(20-13-5-7-15(8-6-13)25-11-19-23-24-25)9-14-10-28-18(21-14)22-17(27)12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,20,26)(H,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTXJNKSBKTCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis protocols:

Formation of the 1H-tetrazole ring: : This step involves the cycloaddition reaction of sodium azide with an organic nitrile.

Preparation of the thiazole derivative: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis method, involving the condensation of α-halocarbonyl compounds with thiourea.

Amide coupling reaction: : The final step involves coupling the thiazole derivative with the 1H-tetrazol-1-yl phenylamine through an amide bond formation, using coupling reagents like EDC or DCC.

Industrial Production Methods

Industrial-scale production requires robust and scalable methods to ensure high yield and purity:

Optimization of reaction conditions: : Utilizing automated reactors to maintain precise control of temperature, pressure, and reagent addition.

Catalysis: : Employing suitable catalysts to enhance reaction rates and product yield.

Purification techniques: : Using advanced chromatographic methods and recrystallization to achieve high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The tetrazole and thiazole rings can undergo selective oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: : Reduction can target the carbonyl group in the oxoethyl moiety.

Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

Oxidation: : Reagents like mCPBA or hydrogen peroxide.

Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: : Conditions vary depending on the substituents being introduced or replaced, but common reagents include halogens, alkyl halides, and Grignard reagents.

Major Products

Oxidation products: : Sulfoxides and sulfones from the thiazole ring.

Reduction products: : Secondary alcohols from the reduction of the oxoethyl moiety.

Substitution products: : Varied depending on the introduced substituents, but can include halogenated or alkylated aromatic systems.

Scientific Research Applications

Chemistry

Catalysis: : Acting as a ligand in coordination chemistry for catalysis involving transition metals.

Material Science: : Potential use in the synthesis of advanced materials due to its unique structural properties.

Biology

Pharmaceuticals: : As a lead compound for the development of drugs targeting various biological pathways, possibly due to its potential interactions with specific enzymes or receptors.

Biochemical Probes: : Utilized in the design of probes for studying biological processes at the molecular level.

Medicine

Therapeutics: : Potential use in developing treatments for diseases like cancer, bacterial infections, or neurological disorders, based on its ability to interact with biological targets.

Industry

Agrochemicals: : Could be explored for use in developing novel pesticides or herbicides.

Mechanism of Action

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide exerts its effects through interaction with specific molecular targets:

Molecular targets: : Enzymes, receptors, or nucleic acids.

Pathways involved: : Could include inhibition of enzyme activity, modulation of receptor functions, or alteration of gene expression pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Tautomerism : The 1,2,4-triazole derivatives exist in thione tautomeric forms, confirmed by IR (absence of S-H bands) and NMR. This contrasts with the target compound’s stable carboxamide structure, which lacks tautomeric variability .

- Spiro System Stability: The spiro derivatives exhibit distinct 13C-NMR signals (80.90–79.20 ppm) for spiro carbons, a feature absent in non-spiro compounds like the target.

Biological Activity

N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , a thiazole ring , and a cyclopentanecarboxamide moiety . These structural components contribute to its unique biological activities. The molecular formula is , with a molecular weight of approximately 411.5 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can mimic natural substrates, binding to enzyme active sites and inhibiting their activity.

- Receptor Modulation : Due to its structural similarity to natural ligands, it may interact with various receptors, modulating their functions.

- Pathway Engagement : Its reactive groups allow it to influence multiple biochemical pathways, potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related tetrazole compounds demonstrate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of similar tetrazole-thiazole derivatives using the disc diffusion method. The results indicated that these compounds exhibited zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the alkyl substituents on the tetrazole ring can significantly affect antimicrobial potency. For example, shortening the dialkyl amino fragment led to varying degrees of activity against Enterococcus faecalis and Candida albicans .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic attack mechanisms under green conditions (e.g., ethanol at room temperature) using thiocarbohydrazide derivatives and ketones. Key steps include cyclization and elimination of water to form the spiro-thiazole core . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalysts (e.g., potassium carbonate or CuI) can improve yields. For example, cyclopentanone derivatives achieved 75% yield under optimized coupling conditions .

Q. How is the compound’s structural integrity validated post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, DEPT-135) and FT-IR are critical. Key spectral markers include:

- ¹H-NMR : Signals at δ 10.50–9.90 ppm (NH-thiadiazole) and δ 2.90–1.10 ppm (cyclopentane CH₂) .

- ¹³C-NMR : Spiro carbon signals at 80.90–79.20 ppm .

- FT-IR : C=O stretches at 1710–1690 cm⁻¹ and absence of C=S bands at 1280–1160 cm⁻¹ confirm cyclization .

Q. What is the role of the tetrazole moiety in this compound’s design?

- Methodological Answer : The 1H-tetrazol-1-yl group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. Its electron-withdrawing nature also influences electronic properties of the aryl ring, impacting binding affinity in enzyme inhibition assays .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, DEPT-135 effectively differentiates CH₂ groups in cyclopentane (δ 23.07–42.09 ppm) from aromatic protons . Computational tools like Gaussian NMR prediction can cross-validate experimental data .

Q. What strategies improve biological activity in thiazole-tetrazole hybrids?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring enhance lipophilicity and target engagement .

- Stereochemical Control : Enantiopure synthesis (e.g., using (S)-proline) improves selectivity in enzyme inhibition, as seen in COX-1/2 assays .

- Data-Driven Optimization : QSAR models correlate substituent position (e.g., para vs. meta) with IC₅₀ values in cytotoxicity screens .

Q. How do reaction mechanisms differ when synthesizing spiro vs. non-spiro derivatives?

- Methodological Answer : Spiro derivatives require precise stoichiometry of ketones (e.g., cyclohexanone) to avoid competing pathways. Cyclization is favored in polar aprotic solvents (DMF), while non-spiro analogs form via direct coupling in ethanol . Kinetic studies using LC-MS can monitor intermediate thiohydrazone formation .

Q. What in vitro assays are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition : COX-1/2 inhibition assays (IC₅₀ determination) via spectrophotometric monitoring of prostaglandin conversion .

- Anticancer Activity : MTT assays using cell lines (e.g., HeLa or MCF-7) with EC₅₀ values compared to reference drugs like doxorubicin .

- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS quantification of parent compound degradation .

Q. How can crystallization conditions be optimized to study polymorphic forms?

- Methodological Answer : Screen solvents (ethanol, ethyl acetate) using high-throughput crystallization platforms. XRPD and DSC identify polymorphs, while solvent-antisolvent methods (e.g., water addition) control crystal size. For example, cyclopentane derivatives crystallized in ethanol showed >99% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.